2-(3-Fluorobenzamido)thiophene-3-carboxamide

Beschreibung

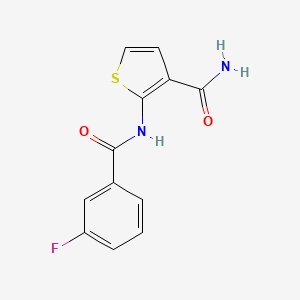

2-(3-Fluorobenzamido)thiophene-3-carboxamide (CAS: 864940-57-8) is a thiophene-based heterocyclic compound with the molecular formula C₁₂H₉FN₂O₂S and a molecular weight of 264.28 g/mol . Its structure features a 3-fluorobenzamido group at the 2-position of the thiophene ring and a carboxamide at the 3-position (Fig. 1). This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiophene derivatives, including anti-inflammatory, antimicrobial, and central nervous system (CNS)-targeted activities .

Eigenschaften

IUPAC Name |

2-[(3-fluorobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMNTWWCBYFERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzamido)thiophene-3-carboxamide typically involves the condensation of 3-fluorobenzoic acid with thiophene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluorobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluorobenzamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or antitumor agent.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Wirkmechanismus

The mechanism of action of 2-(3-Fluorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Antioxidant Activity

Compound 92a (2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide) shares the 3-carboxamide group but replaces the fluorobenzamido with a cyanoacetamido group. It demonstrated 56.9% DPPH radical scavenging and 55.5% nitric oxide scavenging at 100 μM, attributed to the polar nitrile and carboxamide groups enhancing electron donation . Methyl substituents in 92a (4,5-dimethyl) likely improve lipophilicity compared to the unsubstituted thiophene ring in the target compound .

Tau Aggregation Inhibition

Compound 13 (2-amino-4-(2-(cyclopropylamino)-1-(hydroxyimino)-2-oxo-ethyl)-N-(4-fluorophenyl)thiophene-3-carboxamide) shares a fluorophenyl group but incorporates a hydroxyimino-cyclopropylamino side chain. It was evaluated using thioflavin T fluorescence and filter trap assays for inhibiting tau fibril formation . However, the target compound lacks the hydroxyimino group, which in Compound 13 likely contributes to metal chelation and anti-aggregation properties .

Urea-Linked Derivatives and Stereochemical Effects

Compounds 89 and 90 (2-[3-(4-chlorophenyl)ureido]-9-methyl-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[b]thiophene-3-carboxamide enantiomers) feature a urea linkage and chlorophenyl group. The urea moiety enhances hydrogen-bonding capacity, while the tetrahydro ring increases rigidity. The enantiomers showed distinct optical rotations (−19.5° vs. +18.5°), highlighting stereochemistry’s role in activity .

Antimicrobial and Antifungal Thiophenes

A 2-(4-methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide derivative demonstrated broad-spectrum antimicrobial activity . The imino and chlorophenyl groups in this compound contrast with the target’s fluorobenzamido group. Chlorine’s larger atomic radius and lipophilicity may enhance membrane penetration compared to fluorine, suggesting the target compound might exhibit different antimicrobial efficacy .

Biologische Aktivität

2-(3-Fluorobenzamido)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a fluorobenzamide group, which is believed to enhance its biological activity due to improved stability and lipophilicity. The presence of the fluorine atom is significant as it can influence both the chemical reactivity and the interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. It appears to target specific signaling pathways involved in tumor growth and metastasis. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : Evidence suggests that this compound can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect may be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several potential mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), leading to decreased production of inflammatory mediators.

- Signal Transduction Pathways : It may interfere with key signaling pathways that regulate cell proliferation and survival, including the MAPK/ERK pathway, which is crucial for cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Study : In vitro experiments using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a significant reduction in edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(2-Fluorobenzamido)thiophene-3-carboxamide | Moderate antimicrobial | Enzyme inhibition |

| 2-(4-Fluorobenzamido)thiophene-3-carboxamide | Anticancer properties | Apoptosis induction |

| 2-(3-Chlorobenzamido)thiophene-3-carboxamide | Anti-inflammatory effects | NF-κB pathway inhibition |

Q & A

Q. How can SAR studies reconcile conflicting activity trends across JNK isoforms (JNK1/2 vs. JNK3)?

- Methodological Answer : Isoform-specific residues (e.g., Leu168 in JNK3 vs. Val118 in JNK1/2) influence binding. Focused libraries targeting JNK3’s unique hydrophobic pocket (e.g., bulkier naphthalene substitutions) improve isoform selectivity. Differential scanning fluorimetry (DSF) assesses binding-induced stability shifts (ΔTm) for each isoform .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.